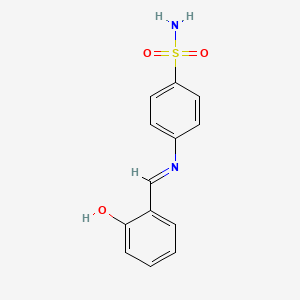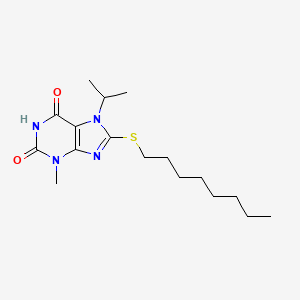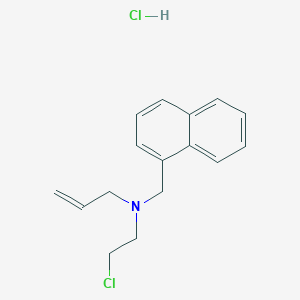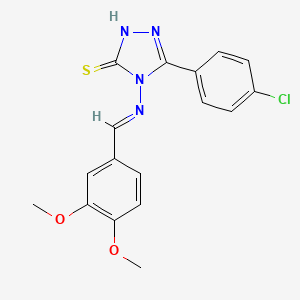
2-((3,5-Dichloro-2-hydroxy-benzylidene)-amino)-N-phenyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,5-Dichloro-2-hydroxy-benzylidene)-amino)-N-phenyl-benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of dichloro and hydroxy groups attached to a benzylidene moiety, which is further linked to an amino group and a phenyl-benzamide structure. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dichloro-2-hydroxy-benzylidene)-amino)-N-phenyl-benzamide typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and N-phenyl-benzamide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification methods, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((3,5-Dichloro-2-hydroxy-benzylidene)-amino)-N-phenyl-benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2-((3,5-Dichloro-2-hydroxy-benzylidene)-amino)-N-phenyl-benzamide has been explored for various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins in biological systems.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-((3,5-Dichloro-2-hydroxy-benzylidene)-amino)-N-phenyl-benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially disrupting membrane integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
2-nitro-benzoic acid N′-(3,5-dichloro-2-hydroxy-benzylidene)-hydrazide: Shares similar structural features and has been studied for its inhibitory effects on type III secretion systems in bacteria.
4-nitrobenzoic acid N′-(2,4-dihydroxy-benzylidene)-hydrazide: Another related compound with potential biological activities.
Uniqueness
2-((3,5-Dichloro-2-hydroxy-benzylidene)-amino)-N-phenyl-benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest in various research fields.
Propiedades
Fórmula molecular |
C20H14Cl2N2O2 |
|---|---|
Peso molecular |
385.2 g/mol |
Nombre IUPAC |
2-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-N-phenylbenzamide |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-14-10-13(19(25)17(22)11-14)12-23-18-9-5-4-8-16(18)20(26)24-15-6-2-1-3-7-15/h1-12,25H,(H,24,26) |
Clave InChI |
HWTVYUBDPHVVOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C(=CC(=C3)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9-Bromo-2-(2-furyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995834.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995846.png)

![9-Chloro-2-(4-methylphenyl)-5-(2-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995855.png)
![{(E)-2-(methylsulfanyl)-1-[(phenylcarbonyl)amino]ethenyl}(triphenyl)phosphonium](/img/structure/B11995857.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995875.png)

